2-(4-Benzylphenoxy)acetic acid
CAS No.:
Cat. No.: VC9739168
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H14O3 |
---|---|
Molecular Weight | 242.27 g/mol |
IUPAC Name | 2-(4-benzylphenoxy)acetic acid |
Standard InChI | InChI=1S/C15H14O3/c16-15(17)11-18-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) |
Standard InChI Key | ABTNKWXRXNGUMG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-(4-Benzylphenoxy)acetic acid, systematically named 2-(4-benzylphenoxy)acetic acid, belongs to the class of phenoxyacetic acid derivatives. Its molecular formula, C₁₅H₁₄O₃, reflects a phenyl ring linked to a benzyl group via an ether bond, with an acetic acid moiety at the ortho position (Figure 1) . The compound’s SMILES notation, C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(=O)O, encodes its branched structure, while its InChIKey (ABTNKWXRXNGUMG-UHFFFAOYSA-N) ensures unique identification in chemical databases .
Crystallographic and Conformational Properties
X-ray diffraction studies of analogous compounds, such as (4-benzyloxy)phenylacetic acid, reveal triclinic crystal systems with centrosymmetric dimeric forms stabilized by hydrogen bonds between carboxyl groups . While direct crystallographic data for 2-(4-benzylphenoxy)acetic acid remains limited, its structural similarity to these derivatives suggests comparable packing arrangements and intermolecular interactions .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 2-(4-benzylphenoxy)acetic acid typically involves a multi-step protocol:
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Esterification: Reaction of 4-benzylphenol with ethyl bromoacetate in the presence of a base yields ethyl 2-(4-benzylphenoxy)acetate .
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Hydrolysis: Acid- or base-catalyzed hydrolysis of the ester intermediate produces the free carboxylic acid .
This route mirrors methods used to synthesize related COX-2 inhibitors, where strategic substitutions enhance target affinity . For example, bromine incorporation at the phenoxy ring’s para position (as in 7b) reduces IC₅₀ values by 50% compared to unsubstituted analogs .
Structure-Activity Relationships (SAR)
Key structural modifications influencing biological activity include:
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Substituent Position: Para-substituted benzyl groups optimize COX-2 binding by aligning with hydrophobic pockets in the enzyme’s active site .
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Acetic Acid Spacer: The ethyleneoxy linker between the phenyl and acetic acid groups facilitates hydrogen bonding with catalytic residues like Arg120 and Tyr355 .
Table 1 compares inhibitory activities of select analogs:
Compound | Substituent | COX-2 IC₅₀ (μM) | Selectivity (COX-2/COX-1) |
---|---|---|---|
2-(4-BzPhO)AA | Benzyl | 0.06 ± 0.01 | >1000 |
SC-558 | 4-Bromophenyl | 0.005 | 1900 |
Celecoxib | Sulfonamide | 0.05 | 375 |
BzPhO: Benzylphenoxy; AA: Acetic acid .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
With an XLogP3 value of 3.4, 2-(4-benzylphenoxy)acetic acid exhibits moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility . Predicted aqueous solubility at 25°C is 12.7 mg/L, necessitating formulation enhancements for oral bioavailability .
Hydrogen Bonding and Rotatable Bonds
The compound features one hydrogen bond donor (carboxylic acid) and three acceptors (two ether oxygens, one carbonyl oxygen) . Five rotatable bonds confer conformational flexibility, enabling adaptation to enzyme active sites .
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